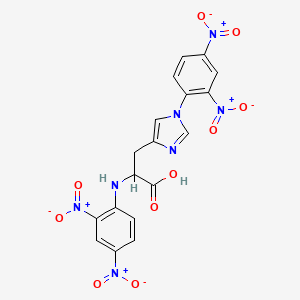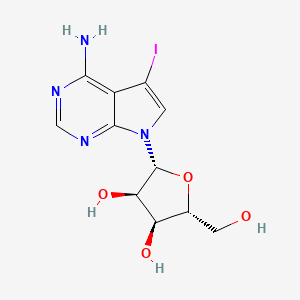
n,1-Bis(2,4-dinitrophenyl)histidine
Übersicht
Beschreibung
“N,1-Bis(2,4-dinitrophenyl)histidine” is a chemical compound with the molecular formula C18H13N7O10 . It is also known as "N,N’-Di(DNP)-L-histidine" .
Synthesis Analysis
The synthesis of compounds similar to “n,1-Bis(2,4-dinitrophenyl)histidine” has been reported in the literature. For instance, the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been used to produce a series of conjugated oligomers . Another study reported the synthesis of Schiff base derivatives by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .
Molecular Structure Analysis
The molecular structure of “n,1-Bis(2,4-dinitrophenyl)histidine” consists of a histidine molecule that is substituted with two 2,4-dinitrophenyl groups . The molecular weight of this compound is 487.3 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “n,1-Bis(2,4-dinitrophenyl)histidine” include a density of 1.7±0.1 g/cm3, boiling point of 716.3±60.0 °C at 760 mmHg, and a flash point of 387.0±32.9 °C . It has 11 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Molecular Mechanisms in Carcinogenesis
Research has investigated the molecular events surrounding carcinogens like Ni(II) compounds, highlighting histidine's role in binding mechanisms that may contribute to carcinogenesis. The study focused on histidine's ability to bind Ni(II) ions, proposing a significant role in the molecular mechanisms underlying carcinogenesis through interaction with nuclear components like histones (Zoroddu et al., 2002).
Histidine Supplementation and Health
The benefits and adverse effects of histidine supplementation have been extensively reviewed, highlighting its impact on health parameters such as BMI, glucose homeostasis, and cognitive function. The review elaborates on histidine's potential benefits in improving metabolic and inflammatory markers while cautioning against high intake levels, which could lead to adverse effects (Thalacker-Mercer & Gheller, 2020).
Antioxidant Properties and Injury Protection
Ergothioneine, a derivative of histidine, has been hypothesized to serve as an adaptive antioxidant, protecting injured tissues. This hypothesis suggests that its accumulation in vivo may be an adaptive mechanism to minimize oxidative damage, emphasizing histidine derivatives' role in biochemical defense mechanisms (Halliwell, Cheah, & Drum, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZYZMUUGRWSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293498 | |
| Record name | n,1-bis(2,4-dinitrophenyl)histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,1-Bis(2,4-dinitrophenyl)histidine | |
CAS RN |
3129-33-7 | |
| Record name | NSC89980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,1-bis(2,4-dinitrophenyl)histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)






![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)




